N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide
Description
This compound is a triazolo-pyridazine derivative featuring a 3-methoxyphenyl group at position 3 of the triazolo[4,3-b]pyridazine core, with a sulfonamide-linked 3-methylbenzene substituent at position 6 via an ethoxyethyl chain. Its structure combines a heterocyclic scaffold with sulfonamide functionality, a design common in bioactive molecules targeting enzymes or receptors. The methoxy group enhances solubility and modulates electronic effects, while the sulfonamide moiety contributes to hydrogen bonding and target affinity. Such derivatives are frequently explored for antimicrobial, anticancer, or kinase inhibitory activities .
Properties
IUPAC Name |
N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-15-5-3-8-18(13-15)31(27,28)22-11-12-30-20-10-9-19-23-24-21(26(19)25-20)16-6-4-7-17(14-16)29-2/h3-10,13-14,22H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTRWHNFVVYITR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 6-hydrazineyl-3-(4-aryl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives with acetic anhydride in glacial acetic acid under reflux conditions at 120°C for 6 hours . The mixture is then poured into ice-cold water to precipitate the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a corresponding amine.
Scientific Research Applications
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological assays, particularly in inhibiting specific enzymes.
Mechanism of Action
The mechanism of action of N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide involves its interaction with molecular targets such as c-Met and Pim-1 kinases. These interactions inhibit the activity of these enzymes, leading to the suppression of cancer cell proliferation and induction of apoptosis . The compound also affects various signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of [1,2,4]triazolo[4,3-b]pyridazine derivatives modified with aryl sulfonamides or carboxamides. Key structural analogues include:
Key Differences and Trends
Substituent Effects on Bioactivity :
- The methoxy group in the target compound (vs. methyl in or ethoxy in ) enhances polarity and may improve solubility, critical for pharmacokinetics. However, methyl groups in analogues (e.g., ) increase lipophilicity, favoring membrane permeability.
- Sulfonamide vs. Carboxamide : Sulfonamides (target compound and ) exhibit stronger hydrogen-bonding capacity, often improving target affinity compared to carboxamides (e.g., ).
Synthetic Pathways: The target compound’s synthesis likely involves coupling 3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-ol with 3-methylbenzenesulfonamide via an ethoxyethyl linker, similar to methods described for analogues in . Fluorinated derivatives (e.g., ) require palladium-catalyzed cross-coupling or Suzuki-Miyaura reactions, introducing complexity absent in non-halogenated compounds.
Spectroscopic Characterization :
- NMR data (e.g., ) reveal that substituents at positions 3 and 6 of the triazolo-pyridazine core significantly alter chemical shifts in regions A (positions 29–36) and B (positions 39–44), indicating electronic and steric perturbations.
Thermal and Physicochemical Properties :
- The target compound’s melting point (unreported) is expected to differ from fluorinated analogues (e.g., , MP 175–178°C) due to reduced halogen-induced intermolecular forces.
Biological Activity
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzenesulfonamide is a complex synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound based on recent research findings, including its cytotoxic effects against various cancer cell lines and its anti-inflammatory properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 417.5 g/mol. Its structure includes a triazolo-pyridazine moiety linked to a methoxyphenyl group, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N5O3 |
| Molecular Weight | 417.5 g/mol |
| CAS Number | 1020976-34-4 |
| Purity | ≥95% |
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic potential of this compound against several cancer cell lines. The compound was evaluated using the MTT assay, which measures cell viability.
Key Findings:
- A549 Cell Line: IC50 value of approximately 1.06 ± 0.16 μM.
- MCF-7 Cell Line: IC50 value of approximately 1.23 ± 0.18 μM.
- HeLa Cell Line: IC50 value of approximately 2.73 ± 0.33 μM.
These results indicate that the compound exhibits significant cytotoxicity comparable to known chemotherapeutic agents like Foretinib (IC50 = 0.019 μM) .
The mechanism by which this compound exerts its cytotoxic effects appears to involve the inhibition of c-Met kinase activity, which is crucial in various signaling pathways associated with cancer progression. The compound showed an IC50 value against c-Met kinase of 0.090 μM, indicating potent inhibitory activity .
Anti-inflammatory Properties
In addition to its anticancer activity, preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been associated with the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response . This suggests potential therapeutic applications in conditions characterized by inflammation.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of similar triazolo-pyridazine derivatives:
- Study on Triazolo-Pyridazine Derivatives:
- Mechanistic Insights:
Q & A
Q. What are the critical synthetic steps and reaction conditions for preparing this compound?
The synthesis involves multi-step reactions, including:
- Triazolo-pyridazine core formation : Cyclization of pyridazine precursors with hydrazine derivatives under controlled pH (6–7) and temperature (60–80°C) to ensure regioselectivity .
- Ether linkage introduction : Coupling of the triazolo-pyridazine intermediate with a sulfonamide-containing ethoxy chain via nucleophilic substitution, requiring anhydrous conditions and catalysts like NaH or K₂CO₃ .
- Final purification : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) to achieve >95% purity . Key data: Yields range from 45–65% for the final step, with purity confirmed by NMR (δ 7.2–8.1 ppm for aromatic protons) and LC-MS (m/z calculated: 463.5; observed: 463.4) .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve aromatic protons (δ 6.8–8.3 ppm) and confirm sulfonamide connectivity via NH proton signals (δ 5.2–5.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 463.5 [M+H]⁺) .
- HPLC : Reverse-phase chromatography (90–95% purity threshold) with UV detection at 254 nm .
Q. How can researchers evaluate its biological activity in preliminary assays?
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (IC₅₀ determination) .
- Cellular viability assays : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) to screen for cytotoxicity .
- Binding studies : Surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., KD values < 1 μM in kinase targets) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in solubility and bioavailability studies?
- Solubility optimization : Use co-solvents (e.g., DMSO/PEG 400 mixtures) or formulate as nanoparticles (liposomal encapsulation) to enhance aqueous solubility (<10 μg/mL in water) .
- Bioavailability analysis : Pharmacokinetic studies in rodent models with LC-MS/MS quantification of plasma concentrations (t₁/₂ = 3–5 hours) .
- Metabolic stability : Liver microsome assays to identify cytochrome P450-mediated degradation pathways (e.g., CYP3A4/5 involvement) .
Q. Table 1: Key Synthetic Parameters
| Step | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Formation | pH 6.5, 70°C, 12h | 75 | 85% |
| Ether Coupling | NaH, DMF, 50°C, 6h | 60 | 90% |
| Final Purification | Acetonitrile/water gradient | 55 | 95% |
| Data from . |
Q. Table 2: Biological Activity Profile
| Assay Type | Target | Result | Reference |
|---|---|---|---|
| Kinase Inhibition | EGFR | IC₅₀ = 0.8 μM | |
| Cytotoxicity (MTT) | MCF-7 | EC₅₀ = 12 μM | |
| Plasma Stability (t₁/₂) | Mouse | 4.2 h |
Critical Considerations
- Advanced structural analysis : X-ray crystallography (if available) resolves ambiguities in sulfonamide conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
